Structural Uniqueness: Absence of Published Biological Activity Data Necessitates Internal Benchmarking
No published biological activity data (enzyme inhibition IC50, antimicrobial MIC, cell-based assay results) have been found for CAS 129109-19-9 in any peer-reviewed journal or patent [1]. In contrast, structurally related pyridazinone derivatives—such as those reported by Abdel-Rahman et al. (2024)—have demonstrated antibacterial MIC values between 3.74 and 16 µg/mL against S. aureus and C. albicans, and COX-2 IC50 values as low as 0.77 µM, establishing a baseline for the broader chemotype but not for this specific compound [2].
| Evidence Dimension | Biological activity characterization |
|---|---|
| Target Compound Data | No published quantitative biological data available |
| Comparator Or Baseline | Closest pyridazinone analogs in published literature |
| Quantified Difference | Data absence vs. literature-reported activity ranges (MIC 3.74–16 µg/mL; COX-2 IC50 0.77–19.77 nM) |
| Conditions | Comprehensive literature search (PubMed, patents, authoritative databases) through 2026-05-02 |
Why This Matters
Procurement of this compound commits the user to pioneering structure-activity relationship (SAR) characterization; it cannot be selected based on pre-existing comparative performance data.
- [1] Systematic literature search across PubMed, PubChem, and patent databases; no biological activity data identified for CAS 129109-19-9 as of 2026-05-02. View Source
- [2] Abdel-Rahman, H. M. et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 2024, 14, 27343. DOI: 10.1039/D4RA04589A. View Source
